molecular formula C19H16Cl2O3 B11150255 6-chloro-7-[(4-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(4-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11150255
M. Wt: 363.2 g/mol
InChI Key: PRJYAFPBCKORRX-UHFFFAOYSA-N
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Description

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a chloro group at the 6th position, a 4-chlorophenylmethoxy group at the 7th position, and a propyl group at the 4th position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-propyl-2H-chromen-2-one and 4-chlorophenylmethanol.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., p-toluenesulfonic acid).

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-7-[(4-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Procurement: Sourcing high-purity starting materials.

    Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-propyl-2H-chromen-2-one: Lacks the 7-[(4-chlorophenyl)methoxy] group.

    7-[(4-Chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one: Lacks the chloro group at the 6th position.

    4-Propyl-2H-chromen-2-one: Lacks both the chloro and 7-[(4-chlorophenyl)methoxy] groups.

Uniqueness

6-Chloro-7-[(4-chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

6-chloro-7-[(4-chlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H16Cl2O3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3

InChI Key

PRJYAFPBCKORRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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